Cas no 1494204-12-4 (2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione)

2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione structure
1494204-12-4 structure
商品名:2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione
CAS番号:1494204-12-4
MF:C6H10N2O3S
メガワット:190.220200061798
CID:5702254
PubChem ID:65586151

2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione 化学的及び物理的性質

名前と識別子

    • 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine, 7,7-dioxide
    • 1494204-12-4
    • 2-Amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
    • EN300-1651543
    • AKOS014924762
    • 2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione
    • インチ: 1S/C6H10N2O3S/c7-5-8-6(3-11-5)1-2-12(9,10)4-6/h1-4H2,(H2,7,8)
    • InChIKey: RVAYIYMNMDOOAB-UHFFFAOYSA-N
    • ほほえんだ: N1C2(CCS(=O)(=O)C2)COC=1N

計算された属性

  • せいみつぶんしりょう: 190.04121336g/mol
  • どういたいしつりょう: 190.04121336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 90.1Ų

じっけんとくせい

  • 密度みつど: 1.79±0.1 g/cm3(Predicted)
  • ふってん: 459.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 6.27±0.20(Predicted)

2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1651543-0.05g
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
0.05g
$792.0 2023-06-04
Enamine
EN300-1651543-10.0g
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
10g
$4052.0 2023-06-04
Enamine
EN300-1651543-0.1g
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
0.1g
$829.0 2023-06-04
Enamine
EN300-1651543-1000mg
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
1000mg
$986.0 2023-09-21
Enamine
EN300-1651543-10000mg
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
10000mg
$4236.0 2023-09-21
Enamine
EN300-1651543-0.5g
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
0.5g
$905.0 2023-06-04
Enamine
EN300-1651543-0.25g
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
0.25g
$867.0 2023-06-04
Enamine
EN300-1651543-5.0g
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
5g
$2732.0 2023-06-04
Enamine
EN300-1651543-500mg
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
500mg
$946.0 2023-09-21
Enamine
EN300-1651543-100mg
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
1494204-12-4
100mg
$867.0 2023-09-21

2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione 関連文献

2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dioneに関する追加情報

Introduction to 2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione (CAS No. 1494204-12-4)

2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione, identified by its CAS number 1494204-12-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the spirocyclic class of molecules, which are known for their rigid structure and often exhibit enhanced binding affinity to biological targets. The presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, in its molecular structure contributes to its diverse chemical reactivity and functionalization possibilities.

The molecular architecture of 2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione features a spirocyclic core that connects a seven-membered azaspiro ring with a four-membered oxathiane ring. This unique arrangement creates a rigid scaffold that can mimic the conformational preferences of biologically relevant targets. The compound’s name underscores its intricate structural features: the amino group at the 2-position, the oxa group at the 3-position, the thia group at the 7-position, and the spiro connection between the azaspiro and oxathiane moieties. These structural elements not only define its chemical identity but also suggest potential interactions with biological systems.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in drug discovery. The rigid structure of these molecules can improve binding affinity and selectivity by restricting conformational flexibility. The spirocyclic core of 2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione is particularly noteworthy, as it provides a stable platform for further derivatization and optimization. Researchers have explored various strategies to modify spirocyclic compounds to enhance their biological activity and pharmacokinetic properties.

One of the most compelling aspects of 2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione is its potential as a lead compound for drug development. The presence of multiple heteroatoms makes it a versatile scaffold for designing molecules that can interact with biological targets through hydrogen bonding, dipole-dipole interactions, and other non-covalent forces. This structural complexity has led to investigations into its potential applications in treating various diseases, including cancer, inflammation, and infectious diseases.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. The spirocyclic framework of 2-amino-3-oxa-thia-spiro compound has been shown to exhibit promising properties in preclinical models. For instance, derivatives of this class have demonstrated inhibitory activity against enzymes involved in cancer progression and inflammatory pathways. The ability to fine-tune the electronic and steric properties of these molecules through structural modifications has opened new avenues for developing novel therapeutic agents.

The synthesis of 2-amino-bromo-spirocyclic intermediates has been a key focus in recent research efforts aimed at exploring the pharmacological potential of this scaffold. Researchers have developed efficient synthetic routes that allow for the introduction of various functional groups while maintaining the integrity of the spirocyclic core. These advances have enabled the preparation of a library of derivatives for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desirable biological activities.

The chemical reactivity of 2-amino-bromo-spirocyclic intermediates also makes them valuable tools for studying reaction mechanisms and developing new synthetic methodologies. The presence of multiple reactive sites—such as the amino group, oxathiane ring, and thia moiety—provides opportunities for exploring diverse chemical transformations. These studies not only contribute to our understanding of heterocyclic chemistry but also provide insights into how structural modifications can influence biological activity.

In conclusion, 2-amino-oxy-spirocyclic intermediates derived from 1494204 represent a promising class of compounds with significant potential in drug discovery and medicinal chemistry. Their unique structural features and versatile reactivity make them valuable scaffolds for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for these molecules, they are likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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